ND-646 is a small molecule identified and developed through scientific research for its potential in metabolic attenuation therapies, particularly for cancer treatment. [] It acts as a dual inhibitor of ACC1 and ACC2 isozymes, which are key regulators of fatty acid metabolism. [] This dual inhibition makes it a promising candidate for further research in various cancer types, including breast cancer, non-small cell lung cancer (NSCLC), and multiple myeloma. [, , , , ]
ND-646 functions as an allosteric inhibitor of ACC, binding to the biotin carboxylase domain of both ACC1 and ACC2. [] This binding effectively inhibits the dimerization and enzymatic activity of both isozymes. [] By inhibiting ACC, ND-646 disrupts the balance between fatty acid synthesis and oxidation. It suppresses fatty acid synthesis by inhibiting the conversion of acetyl-CoA to malonyl-CoA, a crucial step in the process. [, ] Conversely, it stimulates fatty acid oxidation by reducing the levels of malonyl-CoA, which acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. []
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: